molecular formula C18H15ClN6S2 B11594106 6-(Benzothiazol-2-ylsulfanylmethyl)-N-(3-chloro-2-methyl-phenyl)-[1,3,5]triazine-2,4-diamine

6-(Benzothiazol-2-ylsulfanylmethyl)-N-(3-chloro-2-methyl-phenyl)-[1,3,5]triazine-2,4-diamine

Cat. No.: B11594106
M. Wt: 414.9 g/mol
InChI Key: UCVUJYQEJMQJJY-UHFFFAOYSA-N
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Description

6-(Benzothiazol-2-ylsulfanylmethyl)-N-(3-chloro-2-methyl-phenyl)-[1,3,5]triazine-2,4-diamine is a complex organic compound that features a benzothiazole moiety, a triazine ring, and a chlorinated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzothiazol-2-ylsulfanylmethyl)-N-(3-chloro-2-methyl-phenyl)-[1,3,5]triazine-2,4-diamine typically involves multiple steps:

    Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized via the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate base.

    Attachment of Sulfanylmethyl Group: The benzothiazole is then reacted with a chloromethylating agent to introduce the sulfanylmethyl group.

    Formation of Triazine Ring: The triazine ring is formed by the reaction of cyanuric chloride with appropriate amines under controlled conditions.

    Final Coupling: The benzothiazole derivative is coupled with the triazine derivative in the presence of a suitable catalyst to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of greener synthesis methods to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylmethyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the triazine ring, leading to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated phenyl ring, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced triazine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Benzothiazol-2-ylsulfanylmethyl)-N-(3-chloro-2-methyl-phenyl)-[1,3,5]triazine-2,4-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 6-(Benzothiazol-2-ylsulfanylmethyl)-N-(3-chloro-2-methyl-phenyl)-[1,3,5]triazine-2,4-diamine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways, such as kinases or proteases.

    Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, or immune response, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzothiazole moiety, chlorinated phenyl ring, and triazine core makes it a versatile compound for various applications.

Properties

Molecular Formula

C18H15ClN6S2

Molecular Weight

414.9 g/mol

IUPAC Name

6-(1,3-benzothiazol-2-ylsulfanylmethyl)-2-N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C18H15ClN6S2/c1-10-11(19)5-4-7-12(10)21-17-24-15(23-16(20)25-17)9-26-18-22-13-6-2-3-8-14(13)27-18/h2-8H,9H2,1H3,(H3,20,21,23,24,25)

InChI Key

UCVUJYQEJMQJJY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC2=NC(=NC(=N2)N)CSC3=NC4=CC=CC=C4S3

Origin of Product

United States

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